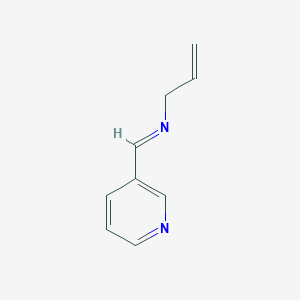

N-Allyl(3-pyridyl)methaneimine

Description

N-Allyl(3-pyridyl)methaneimine is a pyridine-derived compound featuring an allyl group attached to a methaneimine moiety linked to the 3-position of the pyridine ring. imine) may significantly alter toxicity profiles.

Properties

IUPAC Name |

N-prop-2-enyl-1-pyridin-3-ylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h2-4,6-8H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYSSGBNZJDHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural distinctions between N-Allyl(3-pyridyl)methaneimine and related compounds:

| Compound | Core Structure | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | Pyridine + methaneimine + allyl | Imine, allyl, pyridine | Non-nitrosated; allyl substitution |

| NNK | Pyridine + nitrosamine + ketone | Nitrosamine, ketone, pyridine | Nitrosation at β-position; carbonyl |

| NNN | Pyridine + nitrosamine | Nitrosamine, pyrrolidine | Cyclic nitrosamine; no carbonyl |

| NAL (NNAL) | Pyridine + nitrosamine + alcohol | Nitrosamine, hydroxyl, pyridine | Reduced metabolite of NNK |

Carcinogenicity and Target Organ Specificity

Evidence from rodent studies on NNK and NNN provides critical insights into how structural features influence carcinogenic potency and tissue specificity:

NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone):

- Carcinogenicity: Induces lung, liver, and pancreatic tumors in F344 rats. At 5.0 ppm in drinking water, lung tumor incidence reached 90% (27/30 rats), with pancreatic tumors observed at lower doses (e.g., 11% at 0.5 ppm) .

- Metabolism: Metabolized to NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), which retains carcinogenic activity, particularly in the pancreas .

- Mechanism : Nitrosamine bioactivation generates reactive diazonium ions, leading to DNA alkylation .

NNN (N'-Nitrosonornicotine):

- Carcinogenicity: Primarily induces nasal cavity tumors (92% in males, 75% in females) but shows negligible activity in the lung or liver compared to NNK .

- Structural Relevance : The absence of a carbonyl group and cyclic nitrosamine structure may limit systemic distribution.

This compound:

- Data Gaps: No direct carcinogenicity studies are available; inferences are drawn from structural analogs.

Research Implications and Data Gaps

While NNK and NNAL provide a framework for understanding pyridine-containing carcinogens, the unique structure of this compound necessitates targeted studies to evaluate:

Metabolic Pathways: Potential formation of reactive intermediates via allyl group oxidation.

Genotoxicity: DNA adduct formation in vitro/in vivo.

Synergistic Effects : Interactions with nitrosamines or other tobacco constituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.